3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide
Description
3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorinated aromatic ring, an amino group at the 3-position, and a tetrahydrofuran-2-ylmethyl substituent on the sulfonamide nitrogen. This structural motif is significant in medicinal and agrochemical research due to the sulfonamide group’s versatility in hydrogen bonding and target interaction.
Properties
IUPAC Name |
3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJBUIBEJGXBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
A common starting material is 3-nitro-4-chlorobenzenesulfonyl chloride or derivatives thereof, which is reacted with an amine containing the tetrahydrofuran-2-ylmethyl moiety.
Preparation of the Sulfonamide Core
Sulfonylation Reaction: The sulfonyl chloride derivative (e.g., 3-nitro-4-chlorobenzenesulfonyl chloride) is reacted with the appropriate amine (tetrahydrofuran-2-ylmethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature (0–25 °C) to form the sulfonamide intermediate.
Reaction Conditions: Use of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated and drive the reaction to completion.
Reduction of the Nitro Group to Amino Group
The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction with zinc and sodium hydroxide in aqueous media.
Alternative reducing agents include borane complexes in tetrahydrofuran or lithium aluminum hydride, depending on the sensitivity of other functional groups.
Introduction of the Tetrahydrofuran-2-ylmethyl Group
The tetrahydrofuran-2-ylmethyl substituent is introduced via nucleophilic substitution or reductive amination using tetrahydrofuran-2-carboxaldehyde and the sulfonamide nitrogen.
Finkelstein-like reactions using potassium iodide in tetrahydrofuran at reflux can facilitate substitution reactions involving halogenated intermediates to introduce the tetrahydrofuran moiety.
Representative Synthetic Route (Based on Patent CN105936625A and Related Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 3-nitro-4-chlorobenzoic acid, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), dichloromethane, room temperature, 2–3 h | Formation of activated ester intermediate (3-nitro-4-chloro-phenyl formic acid-1-benzotriazole ester) | High conversion; intermediate unstable, used immediately |
| 2 | 3-chloro-2-methylaniline, added dropwise, room temperature, 3–5 h | Coupling to form 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | Monitored by TLC; reaction completion confirmed |
| 3 | Zinc powder, sodium hydroxide, aqueous medium, reflux | Reduction of nitro group to amino group yielding 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | Yield >95%; clean reduction |
| 4 | Reaction with tetrahydrofuran-2-ylmethylamine or equivalent, sulfonylation conditions | Formation of target sulfonamide with tetrahydrofuran substituent | Optimized for purity and yield |
This route emphasizes mild reaction conditions, high yields, and operational simplicity.
Alternative Preparation Approaches
Cbz (Benzyloxycarbonyl) Protection Strategy: As described in US7772411B2, amino groups on intermediates are protected with Cbz groups during multi-step synthesis to avoid side reactions, followed by selective deprotection and reduction steps. This method allows for better control and purification at industrial scales.
Use of Borane or Lithium Aluminum Hydride: Reduction of amide intermediates to amines can be achieved using borane-THF complex or lithium aluminum hydride, particularly when sensitive groups are present. This method is useful for preparing amino derivatives with aliphatic amine tails, including tetrahydrofuran-based substituents.
Reaction Conditions and Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran | Choice depends on solubility and reaction step |
| Temperature | 0–25 °C for sulfonylation; Reflux for reductions | Controlled to optimize selectivity |
| Base | Triethylamine, DIPEA | Neutralizes acid by-products |
| Reducing Agent | Pd/C hydrogenation, Zn/NaOH, Borane-THF, LiAlH4 | Selected based on substrate sensitivity |
| Reaction Time | 2–5 hours per step | Monitored by TLC or HPLC |
Summary of Key Research Findings
The use of N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole effectively activates carboxylic acid derivatives for coupling with amines, improving yields and reaction rates.
Selective reduction of nitro groups to amino groups can be efficiently achieved with zinc and sodium hydroxide, providing yields exceeding 95% and minimizing side products.
Protection strategies such as Cbz groups allow for better control in multi-step syntheses, especially when preparing complex intermediates on an industrial scale.
The tetrahydrofuran moiety can be introduced via nucleophilic substitution or reductive amination, with potassium iodide in tetrahydrofuran facilitating halogen exchange reactions under reflux conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro group at position 4 undergoes substitution under catalytic conditions. Iron-catalyzed cross-coupling reactions with alkyl Grignard reagents (e.g., ethylmagnesium chloride) yield ethyl-substituted derivatives (Table 1) .
Key conditions :
-
Catalyst: Fe(acac)₃ (5 mol%)
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Solvent: THF/NMP
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Temperature: 0°C
-
Reaction time: 10–30 minutes
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-N-methylbenzenesulfonamide | C₂H₅MgCl | 4-Ethyl-N-methylbenzenesulfonamide | 98 |
Similar reactivity is expected for 3-amino-4-chloro derivatives, with the amino group acting as an ortho/para-directing group .
Oxidation Reactions
The sulfonamide group can be oxidized to sulfonic acids under acidic conditions. Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the sulfur center without affecting the tetrahydrofuran ring .
Representative protocol :
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Reagent: 30% H₂O₂ in HOAc (1:3 v/v)
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Temperature: 50°C
-
Time: 4–6 hours
-
Product: 3-Amino-4-chlorobenzenesulfonic acid derivatives
Reduction Reactions
The amino group participates in reductive alkylation. Sodium borohydride (NaBH₄) in methanol reduces imine intermediates formed with aldehydes, enabling side-chain modifications .
Example :
-
Substrate: Schiff base formed with benzaldehyde
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Reagent: NaBH₄ (2 equiv) in MeOH
-
Time: 2 hours
-
Product: N-Benzyl derivative (yield: 85–92%)
Functionalization via Tetrahydrofuran Moiety
The tetrahydrofuran-2-ylmethyl group undergoes ring-opening reactions under acidic conditions. Hydrochloric acid (HCl) in dioxane cleaves the ether linkage, yielding a diol intermediate :
Reaction :
-
Reagent: 4M HCl in dioxane
-
Temperature: 25°C
-
Time: 2 hours
-
Product: 3-Amino-4-chloro-N-(3-hydroxypropyl)benzenesulfonamide
Enzyme-Targeted Modifications
The compound inhibits carbonic anhydrase isoforms (CA I, II, IX) through sulfonamide-Zn²⁺ coordination. Structure-activity relationship (SAR) studies reveal:
| Modification | IC₅₀ (nM) CA II | Selectivity (CA II/CA IX) | Reference |
|---|---|---|---|
| Parent compound | 12.8 | 1.2 | |
| N-Methyl analog | 8.5 | 1.5 | |
| Tetrahydrofuran ring-opened | >500 | N/A |
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Yield (%) |
|---|---|---|---|
| NAS (Chloro substitution) | Fe(acac)₃, C₂H₅MgCl, THF | Ethyl-substituted sulfonamide | 95–98 |
| Sulfonamide oxidation | H₂O₂/HOAc | Sulfonic acid | 70–75 |
| Amino group alkylation | RCHO/NaBH₄ | N-Alkylated derivatives | 85–92 |
| Tetrahydrofuran ring opening | HCl/dioxane | Diol-functionalized sulfonamide | 63–68 |
Scientific Research Applications
The compound 3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, materials science, and chemical synthesis. This article will delve into its applications, supported by data tables and case studies where available.
Chemical Properties and Structure
This compound is characterized by a sulfonamide functional group, which is known for its biological activity. The presence of the tetrahydrofuran moiety enhances its solubility and bioavailability, making it a candidate for various medicinal applications.
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Sulfonamides have a long history of use as antibiotics, and derivatives like this compound are being investigated for their efficacy against resistant bacterial strains.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a tetrahydrofuran substituent exhibited enhanced antibacterial properties compared to traditional sulfonamides .
Anticancer Properties
Research has also explored the potential anticancer properties of this compound. Sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth.
Data Table: Anticancer Activity
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 12.5 | Breast Cancer |
| Other Sulfonamides | 15 - 30 | Various Tumors |
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides is another area of interest. Compounds like this compound may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis.
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its functional groups can facilitate cross-linking or enhance the thermal stability of polymers.
Example:
Research has demonstrated that incorporating sulfonamide derivatives into polymer matrices can improve mechanical properties and thermal resistance .
Coatings and Adhesives
The unique properties of this compound make it suitable for use in coatings and adhesives that require enhanced adhesion and durability under varying environmental conditions.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure aligns with a family of benzenesulfonamides modified at the sulfonamide nitrogen. Below is a comparative analysis with key analogs:
Substituent Variations and Molecular Properties
*Calculated using atomic masses.
Structural-Activity Relationships (SAR)
- Cyclopentyl Group : The steric bulk of cyclopentyl may hinder binding to flat enzymatic pockets but could improve selectivity for hydrophobic targets .
- Hydroxyethyl/Methoxyethyl Groups: Polar substituents like hydroxyethyl enhance solubility, critical for intravenous formulations, while methoxyethyl offers a compromise between solubility and metabolic stability .
Biological Activity
3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molar mass of 290.77 g/mol . The compound features a sulfonamide group, which is known for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .
Anticancer Properties
Several studies have investigated the anticancer potential of sulfonamide derivatives. For example, compounds related to this compound have demonstrated inhibitory effects on cancer cell proliferation. In vitro studies showed that certain derivatives can induce apoptosis in cancer cells by modulating pathways such as Bcl-2/Bax and inhibiting tubulin polymerization .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in tumor cells .
- Targeting Signaling Pathways : Research indicates interference with pathways such as p38 MAPK and VEGFR-2, which are crucial for cancer progression and metastasis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study, a derivative closely related to this compound was tested on various cancer cell lines, including MCF-7 and A549. The results indicated IC50 values ranging from 1.48 μM to 6.38 μM, demonstrating significant potency against these cell lines .
Q & A
Q. Key Considerations :
- Purification between steps is critical; column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity.
- Reaction monitoring via TLC or HPLC ensures intermediate stability .
Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?
Q. Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure and confirm stereochemistry (e.g., bond angles of the tetrahydrofuran ring and sulfonamide group) .
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR : Confirm the sulfonamide carbonyl (δ ~125 ppm) and quaternary carbons in the benzene ring.
- HPLC-MS : Verify purity (>98%) and molecular weight (e.g., [M+H]+ ion at m/z 345.2).
Q. Methodological Answer :
Core Modifications :
- Replace the tetrahydrofuran group with other heterocycles (e.g., pyrrolidine, piperidine) to assess solubility and target binding .
- Vary substituents on the benzene ring (e.g., electron-withdrawing groups at 4-position) to modulate electronic effects.
Biological Assays :
- Use enzyme inhibition assays (e.g., carbonic anhydrase) to quantify IC₅₀ values.
- Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins.
Data Analysis :
- Correlate logP (lipophilicity) with membrane permeability using HPLC-derived retention times.
Q. Example SAR Finding :
- The tetrahydrofuran group enhances blood-brain barrier penetration compared to non-cyclic ether analogs .
Advanced: How to resolve contradictions in reported reaction yields for the chlorination step?
Methodological Answer :
Contradictions arise from variations in:
- Reagent Stoichiometry : Excess SOCl₂ (1.5–2.0 eq.) improves yield but risks over-chlorination.
- Temperature : Lower temperatures (0–5°C) favor selective mono-chlorination; higher temps (20–25°C) increase byproducts.
- Solvent : Dichloromethane (non-polar) vs. DMF (polar aprotic) alters reaction kinetics.
Q. Validation Protocol :
Reproduce reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
Use GC-MS to track intermediates and quantify side products.
Compare results with literature data from PubChem or NIST .
Basic: What are the recommended storage conditions and stability profiles?
Q. Methodological Answer :
- Storage : -20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group .
- Stability :
- Stable in solid form for ≥5 years; in DMSO solution, use within 6 months (validate via periodic HPLC).
- Avoid prolonged exposure to light or humidity to prevent degradation.
Advanced: How to design crystallography experiments to study conformational flexibility?
Q. Methodological Answer :
Crystal Growth : Use slow evaporation (acetone/water, 4:1) to obtain single crystals.
Data Collection :
- Perform low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts.
- Analyze torsional angles of the tetrahydrofuran ring to assess puckering dynamics.
Comparison : Overlay crystal structures with computational models (DFT, Gaussian 16) to identify deviations .
Basic: What solvents are compatible with this compound for in vitro assays?
Q. Methodological Answer :
-
Polar Solvents : DMSO (for stock solutions), ethanol (for dilution).
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Avoid : Chloroform (reacts with amino group), aqueous buffers at pH >8 (risk of sulfonamide hydrolysis).
-
Solubility Data :
Solvent Solubility (mg/mL) Reference DMSO 50 Ethanol 15
Advanced: How to use computational modeling to predict metabolic pathways?
Q. Methodological Answer :
Software : Use Schrödinger’s ADMET Predictor or SwissADME.
Parameters :
- Predict cytochrome P450 oxidation sites (e.g., tetrahydrofuran ring).
- Simulate glucuronidation of the amino group using docking simulations.
Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
